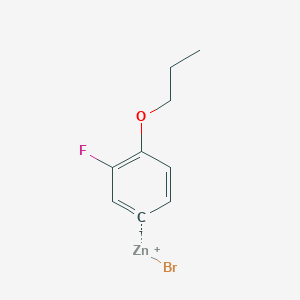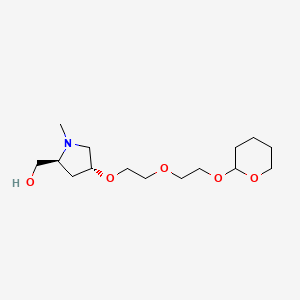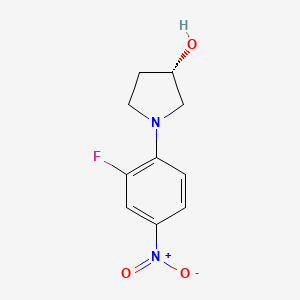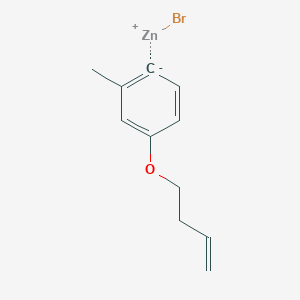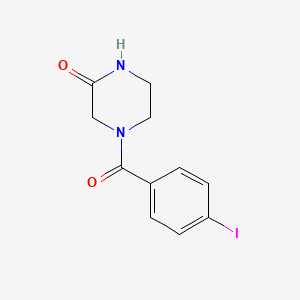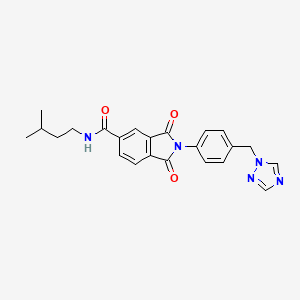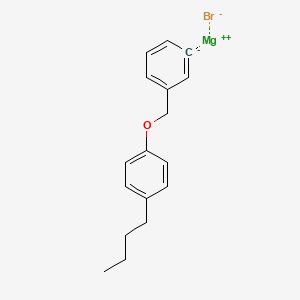
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds. This compound has the molecular formula C₁₇H₁₉BrMgO and a molecular weight of 343.5455 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 3-(4-n-Butylphenoxymethyl)bromobenzene with magnesium metal in the presence of a dry ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The reaction is exothermic and must be carefully controlled to prevent overheating.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and inert atmosphere to prevent the reaction with moisture and oxygen .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Less common but possible under specific conditions
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Dry ethers like THF or diethyl ether are typically used.
Catalysts: Sometimes catalysts like copper(I) iodide are used to enhance the reaction.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from substitution reactions with halides
Applications De Recherche Scientifique
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials
Mécanisme D'action
The compound acts as a nucleophile due to the presence of the carbon-magnesium bond. This bond is highly polarized, making the carbon atom electron-rich and capable of attacking electrophilic centers such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
4-Methoxyphenylmagnesium Bromide: Another Grignard reagent with a methoxy group instead of a butyl group
Uniqueness
3-(4-n-Butylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the butyl group, which can influence the steric and electronic properties of the compound, potentially leading to different reactivity and selectivity in reactions compared to simpler Grignard reagents .
Propriétés
Formule moléculaire |
C17H19BrMgO |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h4-5,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NBQSSZCFKFSLRG-UHFFFAOYSA-M |
SMILES canonique |
CCCCC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
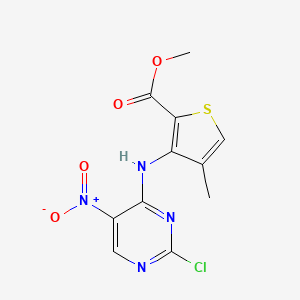

![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
